

Ethoxyfen-ethyl: A Technical Whitepaper on its Chemical Structure and Properties

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Compound of Interest		
Compound Name:	Ethoxyfen-ethyl	
Cat. No.:	B1591885	Get Quote

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Abstract

Ethoxyfen-ethyl is a synthetic organic compound classified as a diphenyl ether herbicide. Its herbicidal activity stems from the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key component in the chlorophyll and heme biosynthetic pathways in plants. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available toxicological and environmental fate data for **Ethoxyfen-ethyl**. Due to its status as an obsolete herbicide, publicly available experimental data is limited; therefore, this paper synthesizes the most current information from chemical databases and literature on related compounds to present a thorough profile. All quantitative data is summarized in structured tables, and a detailed visualization of its primary signaling pathway is provided.

Chemical Identity and Structure

Ethoxyfen-ethyl is characterized by a diphenyl ether core structure, substituted with chlorine and trifluoromethyl groups, and an ethyl lactate ester moiety.

- IUPAC Name: [(2S)-1-ethoxy-1-oxopropan-2-yl] 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate[1]
- CAS Number: 131086-42-5[1]



• Synonyms: Ethoxyfen-ethyl [ISO], Fulumi, Buvirex, HC 252[2]

The presence of a chiral center in the ethyl lactate portion of the molecule results in stereoisomerism.

Table 1: Chemical Identifiers and Structure

Identifier	Value	
IUPAC Name	[(2S)-1-ethoxy-1-oxopropan-2-yl] 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate[1]	
CAS Number	131086-42-5[1]	
Molecular Formula	C19H15Cl2F3O5[1]	
Molecular Weight	451.2 g/mol (Computed)[1]	
Canonical SMILES	CCOC(=0)INVALID-LINK OC(=0)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C (F)(F)F)Cl)Cl[1]	
InChI Key	LUZZPGJQJKMMDM-JTQLQIEISA-N[1]	

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Ethoxyfen-ethyl** are not readily available in the public domain. The following table summarizes computed data from reliable chemical databases.

Table 2: Physicochemical Properties of **Ethoxyfen-ethyl** (Computed)



Property	Value	Source
Molecular Weight	451.2 g/mol	PubChem[1]
XLogP3	4.9	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	5	PubChem[1]
Rotatable Bond Count	7	PubChem[1]
Exact Mass	450.0248634 Da	PubChem[1]
Topological Polar Surface Area	61.8 Ų	PubChem[1]
Heavy Atom Count	29	PubChem[1]
Formal Charge	0	PubChem[1]
Complexity	575	PubChem[1]

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

The primary mode of action for **Ethoxyfen-ethyl**, like other diphenyl ether herbicides, is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This enzyme is critical for the biosynthesis of both chlorophyll and heme in plants.

PPO catalyzes the oxidation of protoporphyrinogen IX (Protox) to protoporphyrin IX (Proto IX). Inhibition of PPO leads to the accumulation of Protox in the chloroplast stroma. This excess Protox leaks into the cytoplasm where it is non-enzymatically oxidized to Proto IX. Cytoplasmic Proto IX, in the presence of light and oxygen, acts as a potent photosensitizer, generating highly reactive singlet oxygen ($^{1}O_{2}$). Singlet oxygen then causes rapid peroxidation of lipids and proteins within cell membranes, leading to loss of membrane integrity, cellular leakage, and ultimately, cell death.

Caption: Mechanism of action of **Ethoxyfen-ethyl** via PPO inhibition.



Experimental Protocols

Detailed, validated experimental protocols specifically for **Ethoxyfen-ethyl** are scarce in peer-reviewed literature. However, based on methodologies for other PPO-inhibiting herbicides, a general protocol for assessing its activity can be outlined.

General Protocol for In Vitro PPO Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory effect of **Ethoxyfen-ethyl** on PPO activity.

- Enzyme Extraction:
 - Homogenize fresh plant tissue (e.g., spinach leaves, etiolated seedlings) in a chilled extraction buffer (e.g., 100 mM HEPES-KOH, pH 7.5, containing sucrose, MgCl₂, and protease inhibitors).
 - Filter the homogenate through cheesecloth and centrifuge at low speed to remove cell debris.
 - Isolate chloroplasts or mitochondria by differential centrifugation.
 - Lyse the organelles to release the membrane-bound PPO enzyme.
- PPO Activity Assay:
 - The assay mixture should contain a suitable buffer (e.g., 100 mM HEPES-KOH, pH 7.5), a
 detergent to solubilize the enzyme (e.g., Tween 80), and the substrate,
 protoporphyrinogen IX.
 - Prepare a range of **Ethoxyfen-ethyl** concentrations in a suitable solvent (e.g., DMSO).
 - Initiate the reaction by adding the enzyme preparation to the assay mixture containing the substrate and the inhibitor.
 - Monitor the formation of protoporphyrin IX by measuring the increase in absorbance at a specific wavelength (e.g., 405 nm) over time using a spectrophotometer.



Data Analysis:

- Calculate the rate of reaction for each inhibitor concentration.
- Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction rate against the logarithm of the inhibitor concentration.

Analytical Method for Residue Analysis

A general approach for the analysis of diphenyl ether herbicide residues in environmental or biological samples typically involves the following steps:

Extraction:

- Solid samples (e.g., soil, plant tissue) are extracted with an organic solvent such as acetonitrile or ethyl acetate, often with the addition of a salting-out agent (QuEChERS method).
- Liquid samples (e.g., water) can be extracted using liquid-liquid extraction or solid-phase extraction (SPE).

Clean-up:

 The crude extract is purified to remove interfering matrix components. This can be achieved using dispersive SPE (d-SPE) with sorbents like PSA (primary secondary amine) and C18, or by using SPE cartridges.

Analysis:

 The final determination is typically performed by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) for high sensitivity and selectivity.

Caption: General workflow for residue analysis of diphenyl ether herbicides.

Toxicology and Ecotoxicology



Specific quantitative toxicological data for **Ethoxyfen-ethyl** is limited. The University of Hertfordshire's Pesticide Properties Database (PPDB) assigns a "Moderate" alert for mammalian acute toxicity but also notes that significant data are missing[2].

Table 3: Summary of Toxicological Profile for Ethoxyfen-ethyl

Endpoint	Value/Classification	Notes
Mammalian Acute Toxicity	Moderate	Based on alerts from the AERU PPDB[2]. Specific LD50 values are not readily available.
Carcinogenicity	No data available	
Mutagenicity	No data available	_
Reproductive/Developmental Toxicity	No data available	-

Ecotoxicology:

Data on the ecotoxicity of **Ethoxyfen-ethyl** is also sparse. As a class, diphenyl ether herbicides can be toxic to aquatic organisms. The environmental fate is influenced by factors such as soil type, pH, and microbial activity. They are generally susceptible to microbial degradation.

Metabolism and Environmental Fate

The metabolism of diphenyl ether herbicides in plants typically involves cleavage of the ether bond, followed by conjugation with sugars or amino acids to form less toxic metabolites. In soil, microbial degradation is a key dissipation pathway. The half-life of these herbicides in soil can vary widely depending on environmental conditions.

Conclusion

Ethoxyfen-ethyl is a diphenyl ether herbicide that functions through the inhibition of protoporphyrinogen oxidase. While its chemical structure and general mechanism of action are well-understood, there is a significant lack of publicly available, detailed experimental data on



its physicochemical properties, toxicology, and environmental fate. This is likely due to its status as an obsolete herbicide. The information presented in this whitepaper is compiled from the most reliable available sources and provides a foundational understanding of this compound for research and developmental purposes. Further empirical studies would be necessary to fully characterize its properties and potential impacts.

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References

- 1. Ethoxyfen-ethyl | C19H15Cl2F3O5 | CID 18772433 PubChem [pubchem.ncbi.nlm.nih.gov]
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